molecular formula C23H26ClIN2O2 B10814800 mAChR-IN-1 hydrochloride

mAChR-IN-1 hydrochloride

Cat. No.: B10814800
M. Wt: 524.8 g/mol
InChI Key: LZPQCDPVLUEOSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

mAChR-IN-1 hydrochloride is a potent muscarinic cholinergic receptor antagonist. It is known for its high affinity and selectivity towards muscarinic acetylcholine receptors, with an IC50 value of 17 nM . This compound is primarily used in scientific research to study the functions and mechanisms of muscarinic acetylcholine receptors, which play a crucial role in the central and peripheral nervous systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mAChR-IN-1 hydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the compound’s purity and consistency. The compound is usually produced in solid form and can be dissolved in solvents like DMSO or water for experimental use .

Chemical Reactions Analysis

Types of Reactions

mAChR-IN-1 hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .

Scientific Research Applications

mAChR-IN-1 hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

mAChR-IN-1 hydrochloride exerts its effects by binding to muscarinic acetylcholine receptors and inhibiting their activity. This inhibition prevents the normal binding of acetylcholine, a neurotransmitter, to the receptors, thereby blocking the downstream signaling pathways. The molecular targets of this compound include the five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5), each of which has distinct physiological roles .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to mAChR-IN-1 hydrochloride include:

Uniqueness

This compound is unique due to its high selectivity and potency towards muscarinic acetylcholine receptors. Its IC50 value of 17 nM indicates a strong binding affinity, making it a valuable tool in research for studying the specific functions and mechanisms of these receptors .

Properties

IUPAC Name

3-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25IN2O2.ClH/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28;/h1-9,19H,10-16H2,(H,25,27,28);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPQCDPVLUEOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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